ethyl 9'-chloro-2'-(2-hydroxyphenyl)-1',10b'-dihydro-1H-spiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a piperidine ring, a pyrazole ring, and a benzoxazine ring, all of which are fused together in a spiro configuration. The molecule also has a carboxylate ester group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The presence of the spiro configuration, where two rings share a single atom, adds to this complexity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the ester could undergo hydrolysis, and the rings might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of polar functional groups like the ester might increase its solubility in polar solvents .Scientific Research Applications
Synthetic Chemistry Applications
Compounds with structures similar to "ethyl 9'-chloro-2'-(2-hydroxyphenyl)-1',10b'-dihydro-1H-spiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]-1-carboxylate" are often subjects of synthetic chemistry research. For instance, the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors involves complex synthetic pathways that include the creation of a unique N-2 tert-butyl pyrazolospirolactam core, demonstrating the compound's role in exploring novel synthetic routes and methodologies (Huard et al., 2012). This highlights the compound's significance in developing new synthetic strategies and chemical entities.
Medicinal Chemistry and Drug Discovery
Compounds similar to the queried chemical are often explored for their potential medicinal applications. For instance, novel spiropiperidines have been studied as highly potent and subtype-selective sigma-receptor ligands, indicating their importance in drug discovery, particularly for targeting specific receptors with high affinity and selectivity (Maier & Wünsch, 2002). Such research underscores the role of these compounds in the development of new therapeutic agents.
Antimicrobial and Antituberculosis Activity
Compounds with spiro and piperidine structures are also evaluated for their antimicrobial and antituberculosis activities. For example, thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating the potential of these compounds in addressing infectious diseases (Jeankumar et al., 2013). This highlights the compound's application in combating resistant strains of tuberculosis, showcasing its importance in public health research.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 9-chloro-2-(2-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-2-30-22(29)26-11-9-23(10-12-26)27-19(17-13-15(24)7-8-21(17)31-23)14-18(25-27)16-5-3-4-6-20(16)28/h3-8,13,19,28H,2,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZLYQBTCCCNGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=C(O2)C=CC(=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.